molecular formula C17H29NO3 B7595744 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid

货号 B7595744
分子量: 295.4 g/mol
InChI 键: FIFMPXJGDSDJNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA transaminase is responsible for breaking down GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in a variety of neurological and psychiatric disorders.

作用机制

As mentioned, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid inhibits GABA transaminase, leading to increased levels of GABA in the brain. GABA acts as an inhibitory neurotransmitter, reducing the activity of neurons and promoting relaxation. By increasing GABA levels, this compound may have a calming effect on the brain, making it a potential treatment for anxiety disorders. Additionally, by reducing the activity of neurons, this compound may have antiepileptic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA levels, it has been shown to increase the expression of GABA receptors in the brain, potentially enhancing the effects of GABA. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. Finally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

实验室实验的优点和局限性

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has several advantages for use in lab experiments. It is a selective inhibitor of GABA transaminase, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. It has also been shown to have good brain penetration, meaning that it can reach its target in the brain. However, there are also limitations to its use. This compound has a relatively short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, it has not yet been tested extensively in humans, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several potential future directions for research on 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid. One area of interest is in the treatment of addiction. This compound has shown promise in reducing drug-seeking behavior and attenuating the reinforcing effects of drugs of abuse, making it a potential treatment for addiction. Another area of interest is in the treatment of anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, and may be a potential treatment for anxiety disorders in humans. Finally, research may focus on optimizing the dosing and administration of this compound to maximize its therapeutic effects while minimizing its side effects.

合成方法

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, followed by a cyclization reaction to form the piperidine ring, and then a final step to introduce the cyclooctanecarbonyl group. The final product is obtained through purification by column chromatography.

科学研究应用

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promise in the treatment of epilepsy, addiction, and anxiety disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, this compound has been shown to reduce drug-seeking behavior and attenuate the reinforcing effects of drugs of abuse. In anxiety models, this compound has been shown to reduce anxiety-like behavior.

属性

IUPAC Name

3-[1-(cyclooctanecarbonyl)piperidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3/c19-16(20)12-11-15-10-6-7-13-18(15)17(21)14-8-4-2-1-3-5-9-14/h14-15H,1-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFMPXJGDSDJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(=O)N2CCCCC2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。